![molecular formula C15H17NO2S B2994849 N-(2-环丙基-2-羟基丙基)苯并[b]噻吩-2-羧酰胺 CAS No. 2034266-09-4](/img/structure/B2994849.png)

N-(2-环丙基-2-羟基丙基)苯并[b]噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process forms a quaternary spirocyclization intermediate through a selective ipso-addition .

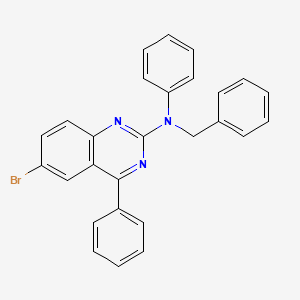

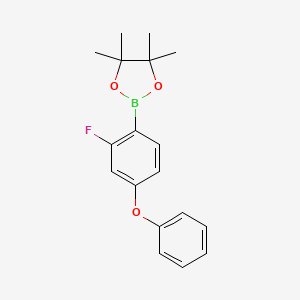

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carboxamide derivatives is characterized by a benzo[b]thiophene ring with a carboxamide group attached . The exact structure can vary depending on the specific derivative.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene-2-carboxamide derivatives can vary depending on the specific derivative. For example, the molecular weight of benzo(b)thiophene-2-carboxamide is 177.223 .

科学研究应用

化学转化和合成应用

- Camps环化:Mochalov 等人(2016 年)描述了在 Camps 环化条件下 N-取代噻吩-2-羧酰胺的转化,导致形成喹啉-4(1H)-酮。该研究突出了噻吩羧酰胺在环化反应中的多功能性,这可能与相关化合物的合成或功能化有关,例如 N-(2-环丙基-2-羟基丙基)苯并[b]噻吩-2-羧酰胺 (Mochalov 等人,2016 年)。

- 去芳构化重排:Clayden 等人(2004 年)探索了锂化噻吩羧酰胺的去芳构化环化以生成吡咯啉酮、氮杂环酮或部分饱和氮杂环噻吩,展示了噻吩衍生物的合成潜力 (Clayden 等人,2004 年)。

生物学评价和潜在治疗效果

- 组蛋白脱乙酰酶抑制:焦等人(2009 年)设计并合成了 N-羟基-4-(3-苯基丙酰胺)苯甲酰胺衍生物,包括噻吩取代变体,证明了对组蛋白脱乙酰酶的抑制活性。这些发现表明通过表观遗传调控在癌症治疗中的潜在治疗应用 (焦等人,2009 年)。

- 抗肿瘤活性:Sagardoy 等人(2010 年)讨论了苯并[b]噻吩-6-羧酰胺 1,1-二氧化物衍生物作为候选抗肿瘤药物,表明噻吩衍生物在开发新的癌症疗法中的重要性 (Sagardoy 等人,2010 年)。

未来方向

The future research directions for benzo[b]thiophene-2-carboxamide derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, more research could be done to better understand their synthesis process and chemical reactions .

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXYWQODLIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)

![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)

![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)

![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)

![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)